molecular formula C7H20Cl2N2 B8127291 S-N,N,3-triMethylbutane-1,2-diaMine

S-N,N,3-triMethylbutane-1,2-diaMine

Cat. No.: B8127291
M. Wt: 203.15 g/mol
InChI Key: BQFDXJRMHGZPKD-XCUBXKJBSA-N
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Description

S-N,N,3-Trimethylbutane-1,2-diamine (CAS: 847696-16-6, Molecular Formula: C₇H₁₈N₂) is a chiral diamine featuring methyl substitutions at the N1, N1, and C3 positions. Its stereochemical configuration (S-enantiomer) and tertiary amine structure distinguish it from simpler diamines like ethane-1,2-diamine. The compound is commercially available as a solid with 97% purity, marketed by CymitQuimica for applications requiring small-molecule scaffolds .

Properties

IUPAC Name

(2S)-1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFDXJRMHGZPKD-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-N,N,3-triMethylbutane-1,2-diaMine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by further functionalization to introduce the desired methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors or batch processing. These methods ensure consistent quality and yield of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

S-N,N,3-triMethylbutane-1,2-diaMine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated derivatives .

Scientific Research Applications

S-N,N,3-triMethylbutane-1,2-diaMine has several applications in scientific research, including:

Mechanism of Action

The mechanism by which S-N,N,3-triMethylbutane-1,2-diaMine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Spectral Differences

Compound NH Stretching (IR) Key NMR Signals Methyl Substitution Pattern
S-N,N,3-Trimethylbutane-1,2-diamine Absent (tertiary amine) Singlets for N-CH₃ and C3-CH₃ groups N1, N1, C3-trimethyl
N1,3,3-Trimethylbutane-1,2-diamine (4j) NH present (secondary amine) Broad NH signal (~3350–3400 cm⁻¹ in IR), methyl singlets N1, C3, C3-trimethyl
Ethane-1,2-diamine derivatives (e.g., N,N-dibenzyl) NH present (3350–3400 cm⁻¹) Quartet for CH₂ groups, aromatic protons Substituents on N-atoms (e.g., benzyl)

Key Insight : The absence of NH groups in this compound simplifies its NMR and IR spectra compared to secondary diamines, making it more lipophilic and less prone to hydrogen bonding .

Physicochemical Properties

  • Lipophilicity : Methyl substitutions increase ClogP values, enhancing membrane permeability. For example, N,N-bis-benzyl derivatives exhibit ClogP >3, whereas this compound (ClogP estimated ~1.5) balances lipophilicity and solubility .
  • Thermal Stability : Tertiary amines like this compound generally exhibit higher stability than primary/secondary analogs, reducing degradation during storage .

Research Challenges and Opportunities

  • Stereochemical Control : Achieving high enantiomeric purity in this compound synthesis requires optimized chiral catalysts or resolution techniques .
  • Comparative Reactivity : Methyl-substituted diamines show reduced nucleophilicity compared to primary amines, limiting their use in reactions requiring NH participation (e.g., cyclization to piperazines) .

Biological Activity

S-N,N,3-triMethylbutane-1,2-diaMine, a chiral diamine with the molecular formula C7H18N2C_7H_{18}N_2 and CAS number 847696-16-6, has gained attention for its potential biological activities and applications in various fields including organic and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H18N2C_7H_{18}N_2
  • Molecular Weight : 130.23 g/mol
  • Structure : The compound features a butane backbone with two amine groups and three methyl groups attached.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. This interaction can modulate biochemical pathways crucial for therapeutic applications .

Biological Activities

  • Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which is essential for understanding its role in metabolic pathways.
  • Antimicrobial Properties : Some studies suggest that similar diamines exhibit antimicrobial properties, indicating potential applications in combating bacterial infections.
  • Stereochemical Influence : The chiral nature of this compound allows it to participate in asymmetric synthesis and chiral resolution processes, enhancing its utility in drug development.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

  • Study on Enzyme Interactions : A study published in the Journal of Organic Chemistry demonstrated that the compound could effectively interact with specific enzymes involved in metabolic processes. This interaction was shown to lead to significant changes in enzyme kinetics .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of structurally similar diamines. Results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting a potential application as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters enzyme kinetics and interactions
Antimicrobial PropertiesInhibits growth of certain bacteria
Chiral ResolutionFacilitates asymmetric synthesis

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